SodiuM Benzenesulfinate Dihydrate
Overview
Description
Sodium Benzenesulfinate Dihydrate is a chemical compound with the molecular formula C6H5NaO2S·2H2O. It is a white to light yellow powder or crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Benzenesulfinate Dihydrate can be synthesized through the reaction of benzenesulfinic acid with sodium hydroxide in the presence of water. The reaction typically proceeds as follows:
C6H5SO2H+NaOH+2H2O→C6H5SO2Na⋅2H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of benzenesulfinic acid to this compound.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of benzenesulfinic acid to a solution of sodium hydroxide, followed by crystallization and drying to obtain the dihydrate form. The purity of the final product is typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Sodium Benzenesulfinate Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid.
Reduction: It can be reduced to form benzenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Benzenesulfonic acid.
Reduction: Benzenesulfinic acid.
Substitution: Various sulfonylated organic compounds.
Scientific Research Applications
Sodium Benzenesulfinate Dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the preparation of certain drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium Benzenesulfinate Dihydrate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methylbenzenesulfinate tetrahydrate
- Sodium 4-nitrobenzene-1-sulfinate
- 2-Fluoro-4-methylbenzenesulfinic acid sodium salt
Uniqueness
Sodium Benzenesulfinate Dihydrate is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its dihydrate form provides additional stability and ease of handling compared to other similar compounds .
Properties
IUPAC Name |
sodium;benzenesulfinate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S.Na.2H2O/c7-9(8)6-4-2-1-3-5-6;;;/h1-5H,(H,7,8);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJYAIKMQJHIB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180600 | |
Record name | Benzenesulfinic acid, sodium salt, dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25932-11-0 | |
Record name | Benzenesulfinic acid, sodium salt, dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025932110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, sodium salt, dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfinic acid sodium salt dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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